molecular formula C12H13ClFNO2 B1376085 N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide CAS No. 1384427-92-2

N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide

Cat. No.: B1376085
CAS No.: 1384427-92-2
M. Wt: 257.69 g/mol
InChI Key: PTPUAQCLFKDGRP-UHFFFAOYSA-N
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Description

N-{2-[5-(2-Chloroacetyl)-2-fluorophenyl]ethyl}acetamide (CAS 1384427-92-2) is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. With a molecular weight of 257.69 g/mol and the molecular formula C 12 H 13 ClFNO 2 , this compound is characterized by its multifunctional architecture, which incorporates a fluorinated aromatic ring, a reactive chloroacetyl group, and a terminal acetamide moiety . This specific arrangement of functional groups creates a versatile scaffold for constructing more complex molecules. The primary value of this compound lies in its application as a key synthetic intermediate. The chloroacetyl group serves as a highly reactive handle for nucleophilic substitution reactions, allowing researchers to readily introduce new functional groups and create diverse molecular libraries for biological screening . The strategic incorporation of a fluorine atom on the aromatic ring is a common tactic in drug design, as it can enhance metabolic stability and influence the molecule's binding affinity to biological targets . This makes the compound particularly valuable in pharmaceutical research for the development of new therapeutic agents. Furthermore, structural analogs of chloroacetamide derivatives have demonstrated promising antimicrobial properties in research settings, suggesting potential for this compound in the development of novel anti-infective agents . This product is strictly for research and development purposes. It is not intended for human or veterinary use, nor for application in foods, drugs, or cosmetics.

Properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUAQCLFKDGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(C=CC(=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194493
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-92-2
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Strategy

The predominant synthetic route to N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide involves the acylation of 2-fluoro-5-(2-chloroacetyl)aniline with acetic anhydride or related acylating agents under controlled conditions:

  • Starting Materials:

    • 2-fluoro-5-(2-chloroacetyl)aniline (aromatic amine bearing chloroacetyl and fluorophenyl substituents)
    • Acetic anhydride (acylating agent)
  • Reaction Conditions:

    • Use of a base such as pyridine to scavenge generated acid and catalyze the reaction
    • Temperature maintained at low levels, typically 0 to 5 °C, to control reaction rate and minimize side reactions
    • Solvent systems may include dichloromethane (DCM) or similar inert organic solvents
  • Product Isolation:

    • Filtration of the reaction mixture to remove insolubles
    • Purification by recrystallization, commonly from toluene or methanol, to obtain high-purity product

This method ensures selective formation of the amide bond, preserving the sensitive chloroacetyl and fluorophenyl groups intact.

Alternative Amidation via Chloroacetyl Chloride

An alternative approach involves the direct reaction of 2-fluoro-5-(2-chloroacetyl)phenylethylamine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine:

  • Procedure:

    • Dropwise addition of chloroacetyl chloride to a cooled solution (around 0–5 °C) of the amine in DCM
    • Triethylamine acts as an acid scavenger and base catalyst
    • Reaction progress monitored by thin-layer chromatography (TLC)
    • Purification by column chromatography or recrystallization
  • Characterization:

    • FTIR shows characteristic amide C=O stretch (~1650–1700 cm⁻¹) and NH stretch (~3300 cm⁻¹)
    • NMR spectroscopy confirms chemical shifts corresponding to aromatic protons, CH₂ groups, and amide NH.

Industrial Preparation Methods

In industrial-scale synthesis, the preparation is adapted to batch reactors with precise control over reaction parameters:

  • Automated control of temperature (0–5 °C), pressure, and reaction time to optimize yield and reproducibility
  • Use of large-scale mixing and filtration equipment to handle volumes and facilitate purification
  • Recrystallization protocols scaled accordingly to maintain product purity
  • Emphasis on minimizing by-products and maximizing atom economy.

Reaction Mechanism and Chemical Considerations

  • The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of acetic anhydride or chloroacetyl chloride, forming the amide bond.
  • The presence of the chloroacetyl group allows for potential nucleophilic substitution reactions post-synthesis, enabling further derivatization.
  • The fluorine atom on the phenyl ring influences electronic properties, potentially affecting reactivity and binding in biological contexts.

Representative Reaction Conditions Table

Step Reagents/Conditions Purpose Notes/References
Amidation 2-fluoro-5-(2-chloroacetyl)aniline, acetic anhydride, pyridine, 0–5 °C Amide bond formation Benchchem synthesis method
Alternative Amidation 2-fluoro-5-(2-chloroacetyl)phenylethylamine, chloroacetyl chloride, triethylamine, DCM, 0–5 °C Direct acylation TLC monitoring, recrystallization
Purification Recrystallization from toluene or methanol Product isolation and purification Ensures high purity

Research Findings and Applications Related to Preparation

  • Studies have demonstrated that controlling temperature and base concentration is critical for high yields and purity.
  • The chloroacetyl group’s reactivity facilitates subsequent synthetic transformations, such as nucleophilic substitution to generate derivatives with potential biological activity.
  • Characterization by FTIR and NMR confirms the integrity of the functional groups and successful synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: The acetamide moiety can engage in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

Synthetic Routes

  • Starting Materials : 2-fluoro-5-(2-chloroacetyl)aniline and acetic anhydride.
  • Reaction Conditions : Base (e.g., pyridine), low temperature.
  • Isolation : Filtration followed by recrystallization.

Chemistry

N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide serves as a crucial building block for synthesizing more complex organic molecules. Its unique functional groups enable diverse chemical reactions:

  • Substitution Reactions : The chloroacetyl group can undergo nucleophilic substitution, leading to new derivatives.
  • Oxidation and Reduction : The compound can be transformed into alcohols or ketones through oxidation or reduction processes.
  • Condensation Reactions : The acetamide moiety can engage in condensation reactions to form larger molecules .

Biology

The compound is being investigated for its potential biological activities, particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential therapeutic applications .
  • Anti-inflammatory Effects : Research is ongoing to determine its efficacy in reducing inflammation .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Mechanism of Action : The chloroacetyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorophenyl group can enhance binding affinity to specific molecular targets .
  • Therapeutic Development : Its unique structure makes it a candidate for developing new drugs aimed at treating infections or inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the antibacterial potential of acetamide derivatives similar to this compound. For example, derivatives have demonstrated significant activity against resistant bacterial strains, suggesting that this compound could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide with structurally or functionally related chloroacetamides and acetamide derivatives:

Compound Name Key Structural Features Biological/Chemical Activity Reference Evidence
This compound 2-Fluorophenyl, chloroacetyl, ethyl-acetamide linker Hypothesized: Potential anticancer or antiviral activity via covalent binding Target Compound
2-Chloro-N-[5-(5-cyclopropyl-1H-tetrazol-1-yl)-2-fluorophenyl]acetamide 2-Fluorophenyl, chloroacetyl, tetrazole substituent Not explicitly reported; tetrazole groups often enhance metabolic stability and bioactivity [11]
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) Thiadiazole-pyridinyl core, chloroacetyl, methoxyphenyl Cytotoxic (IC₅₀ = 1.8 µM on Caco-2 cells); outperformed 5-fluorouracil in antiproliferative assays [2]
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Triazole-thioether, methylsulfanylbenzyl, chloroacetamide Structural characterization via X-ray crystallography; no explicit activity reported [6, 12]
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Diethylphenyl, methoxymethyl, chloroacetyl Herbicide; inhibits plant fatty acid synthesis [9]
2-Chloro-N-(4-fluorophenyl)acetamide Simple fluorophenyl-chloroacetamide Synthetic intermediate for quinolinyloxy acetamides and piperazinediones [14]
N-(5-Fluoro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-furan hybrid, fluoro-methylphenyl Structural data reported; furan-triazole systems often exhibit antimicrobial activity [5]

Key Findings from Comparative Analysis

Structural Flexibility and Bioactivity :

  • The presence of heterocycles (e.g., thiadiazole in compound 7d , triazole in ) enhances cytotoxicity and target specificity compared to simpler chloroacetamides.
  • Fluorine substitution on the phenyl ring (as in the target compound and ) improves metabolic stability and binding affinity in drug design .

Mechanistic Insights :

  • Chloroacetyl groups enable covalent interactions with biological targets (e.g., enzymes like ACE2 in ). However, this reactivity may also contribute to toxicity, as seen in pesticide derivatives like alachlor .
  • Compounds with extended linkers (e.g., ethyl-acetamide in the target compound) may improve pharmacokinetics by balancing lipophilicity and solubility.

Synthetic Utility :

  • Simple chloroacetamides (e.g., ) serve as intermediates for complex derivatives, highlighting the versatility of the chloroacetyl moiety in organic synthesis .

Biological Activity

N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, mechanisms of action, biological activities, and comparisons with similar compounds.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The chloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of the fluorophenyl group may enhance binding affinity and specificity for certain biological targets. Additionally, the acetamide moiety can engage in hydrogen bonding and other non-covalent interactions that contribute to the compound's overall activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study assessing various chloroacetamides, it was found that compounds with halogenated phenyl groups exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The compound showed moderate effectiveness against Gram-negative bacteria and yeast species like Candida albicans.

CompoundTarget OrganismZone of Inhibition (mm)Comparison DrugZone of Inhibition (mm)
This compoundS. aureus20.5 ± 0.4Streptomycin36.6 ± 0.3
This compoundC. violaceum17.0 ± 0.3Streptomycin29.1 ± 0.2

This table illustrates the antimicrobial efficacy of the compound compared to a standard antibiotic, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer potential of this compound against various cancer cell lines. In vitro studies have shown that compounds featuring similar structural motifs exhibit cytotoxic effects on breast cancer cells (e.g., MCF-7) and liver cancer cells (e.g., HepG2). The IC50 values indicate varying degrees of potency, suggesting that modifications to the chemical structure can enhance biological activity.

Cell LineCompoundIC50 (µg/mL)
MCF-7This compound12.60
HepG2This compound24.79

These findings suggest that structural modifications can significantly influence the anticancer properties of similar compounds .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, this compound demonstrates unique biological activity due to its specific functional groups.

  • N-{2-[5-(2-chloroacetyl)phenyl]ethyl}acetamide : Lacks the fluorine atom, which may reduce reactivity.
  • N-{2-[5-(4-fluorophenyl)ethyl}acetamide : Lacks the chloroacetyl group, potentially diminishing its ability to form covalent bonds.
  • N-{2-[5-(4-methylphenyl)ethyl}acetamide : Contains a methyl group instead of fluorine, which alters its chemical properties.

These comparisons highlight how the presence or absence of specific substituents affects both chemical reactivity and biological activity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsPurposeReference
Amidation2-Chloroacetyl chloride, DCM, triethylamine, 273 KAmide bond formation
PurificationRecrystallization (toluene)Remove unreacted starting materials

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitution steps .
  • Base choice : Triethylamine or K₂CO₃ improves deprotonation of amines, accelerating amidation .
  • Temperature control : Low temperatures (e.g., 273 K) minimize side reactions like hydrolysis of chloroacetyl groups .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in biphasic systems .

Data Contradiction Analysis :
Studies report varying yields (60–85%) depending on solvent/base combinations. For example, K₂CO₃ in acetonitrile () achieved higher yields than triethylamine in DCM (), possibly due to better solubility of intermediates.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., C=O, NH, C-Cl) and confirms amide bond formation .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., CH₂ groups adjacent to amide, fluorophenyl aromatic signals) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate the molecular formula .

Advanced: How can computational methods complement experimental structural analysis?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts optimized geometries, vibrational frequencies, and HOMO-LUMO gaps to validate experimental FTIR/NMR data .
  • Molecular Docking : Screens potential biological targets (e.g., ACE2 for antiviral studies) by modeling ligand-receptor interactions .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., C—H···O hydrogen bonds) that stabilize crystal packing .

Example : used docking scores (-5.51 kcal/mol) to prioritize compounds for SARS-CoV-2 entry inhibition studies.

Basic: What are the potential biological applications of this compound?

Methodological Answer:

  • Pharmaceutical intermediates : The chloroacetyl group is a reactive handle for synthesizing protease inhibitors or kinase-targeting drugs .
  • Antiviral agents : Structural analogs have shown activity against viral entry mechanisms (e.g., ACE2 binding in SARS-CoV-2) .
  • Enzyme inhibition : The fluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets .

Advanced: How can sample purity be ensured during large-scale synthesis?

Methodological Answer:

  • Purification : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in water) to isolate the compound from byproducts .
  • Analytical QC : Combine HPLC-UV (>95% purity threshold) and LC-MS to detect trace impurities .
  • Crystallization : Optimize solvent mixtures (e.g., toluene/hexane) to enhance crystal lattice stability and purity .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact with chloroacetyl groups, which are irritants .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at room temperature, away from moisture to prevent hydrolysis .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Methodological Answer:

  • Electron-withdrawing effects : Fluorine increases aromatic ring electron deficiency, enhancing interactions with π-acidic enzyme pockets .
  • Hydrogen bonding : Chloroacetyl groups participate in N—H···O interactions, stabilizing ligand-target complexes .
  • Case Study : Replacing fluorophenyl with chlorophenyl in analogs reduced ACE2 docking scores by 1.2 kcal/mol, highlighting fluorine’s role in binding .

Basic: What are common contaminants in synthesis, and how are they resolved?

Methodological Answer:

  • Byproducts : Unreacted 2-chloroacetyl chloride or ethylamine derivatives. Detect via TLC (Rf comparison) and remove via acid-base extraction .
  • Hydrolysis products : Chloroacetic acid forms if moisture is present. Use anhydrous solvents and molecular sieves .

Advanced: How can data contradictions between spectral studies be addressed?

Methodological Answer:

  • Reproducibility : Standardize NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) to minimize chemical shift variability .
  • Cross-validation : Compare experimental FTIR peaks with DFT-calculated vibrational modes to resolve ambiguities .
  • Collaborative studies : Replicate synthesis and characterization across labs to identify systematic errors .

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